The compound 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule with potential pharmacological applications. It is characterized by a unique structure that combines various functional groups, making it of interest in medicinal chemistry.
This compound can be classified under the category of thiazole derivatives and quinazoline-based compounds. It is identified by its Chemical Abstracts Service (CAS) number 899951-41-8 and has a molecular formula of C23H31N5O4S, with a molecular weight of approximately 473.6 g/mol . The presence of thiazole and piperazine rings suggests potential biological activity, particularly in the central nervous system.
The synthesis of this compound involves several steps that typically include the formation of the thioamide linkage and the incorporation of the methylpiperazine moiety.
The synthesis can be monitored using techniques like thin-layer chromatography (TLC) and characterized using spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure .
The molecular structure of 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide can be represented in various formats:
COc1ccc(NC(=O)CSc2nc(=O)n(N3CCN(C)CC3)c3c2CCCC3)c(OC)c1This notation provides a compact representation of the compound's structure, indicating the arrangement of atoms and bonds.
The compound features:
The compound is expected to undergo various chemical reactions typical for thioamides and quinazolines:
These reactions can be optimized by adjusting conditions such as temperature, solvent choice, and reaction time .
The mechanism of action for this compound is not fully elucidated but may involve modulation of specific receptors or enzymes in biological systems. Given its structural features:
Further studies are required to clarify its specific mechanisms through in vitro and in vivo assays.
While detailed physical properties such as melting point or boiling point are not extensively documented, some general properties include:
Chemical properties include:
The compound has potential applications in:
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1